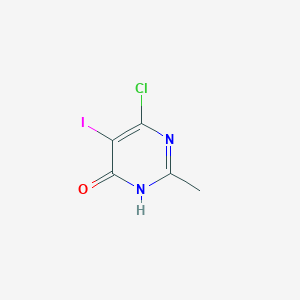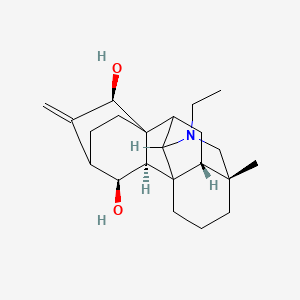
6-Cloro-5-iodo-2-metil-4-pirimidinol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Investigación Proteómica
6-Cloro-5-iodo-2-metil-4-pirimidinol: se utiliza en la investigación proteómica como un producto químico especializado. Su estructura molecular única, caracterizada por la presencia de cloro, yodo y un grupo pirimidinol, lo convierte en un compuesto valioso para sondear las interacciones y funciones de las proteínas. Puede utilizarse para modificar proteínas o péptidos para estudiar sus relaciones estructura-actividad {svg_1}.
Bloques de Construcción de la Química Sintética
Este compuesto sirve como bloque de construcción en química sintética para la construcción de moléculas más complejas. Su naturaleza halogenada permite una mayor funcionalización a través de reacciones de sustitución nucleofílica, lo que es esencial para crear diversas bibliotecas químicas para el descubrimiento de fármacos y aplicaciones de ciencia de materiales {svg_2}.
Química Heterocíclica
En química heterocíclica, This compound es un precursor para la síntesis de diversos compuestos heterocíclicos. Estos compuestos son significativos en el desarrollo de productos farmacéuticos y agroquímicos debido a su actividad biológica {svg_3}.
Desarrollo de Fármacos
Las características estructurales del compuesto son propicias para la química medicinal, donde se puede incorporar a los candidatos a fármacos. Su parte de yodo es particularmente útil para crear compuestos radiomarcados para fines de imagen y diagnóstico {svg_4}.
Ciencia de Materiales
This compound: se puede utilizar en la ciencia de materiales para sintetizar semiconductores orgánicos o materiales fotovoltaicos. La presencia de yodo y cloro puede mejorar las propiedades de transferencia de carga de estos materiales {svg_5}.
Catálisis
Este compuesto puede actuar como un ligando para catalizadores utilizados en la síntesis orgánica. El grupo pirimidinol puede coordinarse con los centros metálicos, facilitando diversas reacciones catalíticas, incluidos los procesos de oxidación y reducción {svg_6}.
Química Analítica
En química analítica, This compound se puede utilizar como un estándar o reactivo en métodos cromatográficos y análisis espectroscópicos debido a sus distintas propiedades químicas {svg_7}.
Química Agrícola
Por último, se puede explorar su posible uso en química agrícola, particularmente en la síntesis de nuevos pesticidas o herbicidas. Los halógenos presentes en el compuesto pueden ser críticos para la actividad biológica contra plagas y malezas {svg_8}.
Análisis Bioquímico
Biochemical Properties
6-Chloro-5-iodo-2-methyl-4-pyrimidinol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and halogen bonds due to the presence of chlorine and iodine atoms. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways .
Cellular Effects
The effects of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, changes in gene expression induced by 6-Chloro-5-iodo-2-methyl-4-pyrimidinol can impact cellular metabolism, potentially leading to shifts in metabolic flux .
Molecular Mechanism
At the molecular level, 6-Chloro-5-iodo-2-methyl-4-pyrimidinol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with enzymes and proteins can result in changes in their activity. Furthermore, 6-Chloro-5-iodo-2-methyl-4-pyrimidinol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-5-iodo-2-methyl-4-pyrimidinol remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol in research and potential therapeutic applications .
Metabolic Pathways
6-Chloro-5-iodo-2-methyl-4-pyrimidinol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in biochemical processes. Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
6-Chloro-5-iodo-2-methyl-4-pyrimidinol exhibits specific subcellular localization patterns. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can impact the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment .
Propiedades
IUPAC Name |
4-chloro-5-iodo-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDORYUWTWQBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261915 | |
| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-42-6 | |
| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-iodophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

